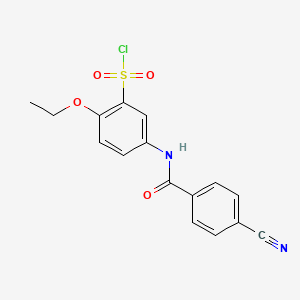

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEWIFIYUSISGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695743 | |

| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-02-4 | |

| Record name | 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS No. 680618-02-4). This compound is a valuable bifunctional building block in medicinal chemistry and materials science, incorporating a reactive sulfonyl chloride for sulfonamide formation and a cyanobenzamido moiety for diverse molecular interactions. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic route and analytical validation techniques. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol.

Introduction

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides, a functional group prevalent in a vast array of pharmaceuticals. The strategic design of bespoke sulfonyl chloride building blocks allows for the introduction of specific physicochemical properties and pharmacophores into target molecules. The subject of this guide, this compound, is of particular interest due to its composite architecture. The ethoxy group modulates lipophilicity and can engage in key binding interactions, while the cyanobenzamido tail offers a rigid, polar element for directed hydrogen bonding and potential metabolic stability. The terminal sulfonyl chloride provides a reactive handle for covalent linkage to primary or secondary amines, making it a powerful tool for library synthesis and lead optimization.

This guide details a logical and efficient two-step synthesis beginning from commercially available starting materials, followed by a multi-technique approach to structural confirmation and purity assessment, ensuring the final product meets the high standards required for research and development.

Synthesis Strategy: A Retrosynthetic Approach

The most logical and efficient pathway to the target molecule involves a two-step sequence: first, the formation of a stable amide intermediate, followed by a regioselective chlorosulfonation. This approach is superior to alternatives as it avoids carrying the highly reactive sulfonyl chloride group through multiple steps.

-

Amide Bond Formation: The central amide linkage is retrosynthetically disconnected to reveal 4-ethoxyaniline and 4-cyanobenzoyl chloride. This is a standard nucleophilic acyl substitution.

-

Electrophilic Aromatic Substitution: The sulfonyl chloride moiety is installed via chlorosulfonation of the amide intermediate. The powerful electron-donating and ortho-, para-directing nature of the ethoxy group, combined with the deactivating but meta-directing nature of the acylamino group, strongly favors substitution at the C-5 position, which is para to the ethoxy group and meta to the amide.

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid and 4-cyanobenzoyl chloride are highly corrosive and react with moisture; handle with extreme care.

Step 1: Synthesis of N-(4-ethoxyphenyl)-4-cyanobenzamide (Amide Intermediate)

Rationale: This reaction is a nucleophilic acyl substitution where the lone pair of the amine nitrogen on 4-ethoxyaniline attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. Pyridine, a non-nucleophilic base, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Materials & Reagents:

-

4-Ethoxyaniline (1.0 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add 4-cyanobenzoyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or ethyl acetate/hexanes to yield N-(4-ethoxyphenyl)-4-cyanobenzamide as a white to off-white solid.

Step 2: Synthesis of this compound

Rationale: This is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and solvent, protonating itself to generate the highly electrophilic +SO₂Cl species which then attacks the electron-rich aromatic ring. The reaction is conducted at low temperature to control the exotherm and prevent side reactions. The workup involves carefully quenching the reaction mixture in ice water to precipitate the product and decompose excess chlorosulfonic acid.[4]

Materials & Reagents:

-

N-(4-ethoxyphenyl)-4-cyanobenzamide (1.0 eq)

-

Chlorosulfonic Acid (ClSO₃H) (5.0 eq)

-

Ice

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add chlorosulfonic acid (5.0 eq).

-

Cool the acid to 0 °C in an ice-salt bath.

-

Slowly and carefully add the N-(4-ethoxyphenyl)-4-cyanobenzamide intermediate (1.0 eq) in small portions over 30-45 minutes. Use a glass rod to aid addition if the solid is clumpy. Ensure the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The mixture should become a homogenous solution.

-

Prepare a large beaker with a substantial amount of crushed ice.

-

CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

-

Continue stirring until all the ice has melted and the mixture has reached room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

-

Dry the product under high vacuum to afford this compound. The product can be used as is or recrystallized if necessary.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.[5]

Caption: Workflow for analytical characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Provides detailed information on the proton environment. Key expected signals include the ethoxy group (a triplet and a quartet), distinct aromatic protons with characteristic splitting patterns confirming the 1,2,5-substitution, the N-H amide proton (a singlet), and the aromatic protons of the cyanobenzoyl group (two doublets).

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton. Diagnostic peaks include the nitrile carbon (C≡N) ~118 ppm, the amide carbonyl (C=O) ~165 ppm, and aromatic carbons, including the carbon attached to the sulfonyl group which will be shifted downfield.

-

FT-IR Spectroscopy: Used to identify key functional groups. Characteristic absorption bands are expected for:

-

N-H stretch: ~3300 cm⁻¹

-

C≡N stretch: ~2230 cm⁻¹ (sharp, medium intensity)

-

C=O stretch (amide): ~1670 cm⁻¹

-

S=O asymmetric & symmetric stretch: ~1370 cm⁻¹ and ~1180 cm⁻¹

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The analysis should show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (364.81 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

Chromatographic and Physical Analysis

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase method would typically be employed, and the purity is determined by the area percentage of the main product peak.

-

Appearance: Dark yellow to brown solid.[6]

-

Melting Point: A sharp melting point range indicates high purity.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.5-8.5 ppm), N-H (~9-10 ppm), Ethoxy CH₂ (~4.2 ppm), Ethoxy CH₃ (~1.5 ppm) |

| ¹³C NMR | Chemical Shift (δ) | C=O (~165 ppm), C≡N (~118 ppm), Aromatic Carbons (110-155 ppm) |

| FT-IR | Wavenumber (cm⁻¹) | 3300 (N-H), 2230 (C≡N), 1670 (C=O), 1370 & 1180 (SO₂) |

| MS (ESI+) | m/z | 365.0 [M+H]⁺, 387.0 [M+Na]⁺ |

| Purity (HPLC) | Area % | ≥ 97% |

| CAS Number | - | 680618-02-4[6] |

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The strategy relies on fundamental and robust organic reactions, beginning with amide formation followed by a regioselective chlorosulfonation. The detailed protocols, coupled with the rationale behind the experimental choices and a comprehensive analytical characterization plan, provide researchers with a validated pathway to access this valuable chemical intermediate. Adherence to the described methodologies and safety precautions will ensure a high yield and purity of the target compound, ready for application in drug discovery and materials science programs.

References

- Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. Accessed January 21, 2026.

- Google Patents. CN101157642A - Method for preparing 4-sulfonate phenylhydrazine. Accessed January 21, 2026.

- ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl)

- Sigma-Aldrich. 4-Cyanobenzoyl chloride 98%. Accessed January 21, 2026.

- BenchChem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Accessed January 21, 2026.

- ChemBK. 4-Cyanobenzoyl chloride. Accessed January 21, 2026.

- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol. Accessed January 21, 2026.

- Google Patents. CN102718687A - Method for preparing 4B acid. Accessed January 21, 2026.

- Sigma-Aldrich. 4-Cyanobenzoyl chloride 98% 6068-72-0. Accessed January 21, 2026.

- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride. Accessed January 21, 2026.

- Organic Syntheses. 4-Amino-1-naphthalenesulfonic Acid. Accessed January 21, 2026.

- MPG.PuRe. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Accessed January 21, 2026.

- Indian Journal of Chemistry. Volumetric determination of some sulphonyl chlorides. Accessed January 21, 2026.

- PubChem. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172. Accessed January 21, 2026.

- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Accessed January 21, 2026.

- BenchChem. An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts. Accessed January 21, 2026.

- Sigma-Aldrich. 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | 928709-67-5. Accessed January 21, 2026.

- Asian Journal of Green Chemistry.

- PrepChem.com. Preparation of 4-diazobenzenesulfonic acid. Accessed January 21, 2026.

- ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Accessed January 21, 2026.

- BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Accessed January 21, 2026.

- UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Accessed January 21, 2026.

- Google Patents. CN103351315A - General preparation method of sulfonyl chloride. Accessed January 21, 2026.

- Tokyo Chemical Industry Co., Ltd. 4-Cyanobenzamide 3034-34-2. Accessed January 21, 2026.

- BLDpharm. 1807310-39-9|4-Cyano-2-formyl-5-nitrobenzene-1-sulfonyl chloride. Accessed January 21, 2026.

- Chem-Impex. 5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chloride. Accessed January 21, 2026.

Sources

An In-Depth Technical Guide to 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a bespoke chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research. Characterized by its reactive sulfonyl chloride moiety and a cyanobenzamido substituent, this compound serves as a versatile building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications, particularly in the realm of medicinal chemistry. The strategic incorporation of this intermediate allows for the introduction of key structural motifs that can modulate the biological activity, solubility, and pharmacokinetic profiles of target compounds.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and development, the design and synthesis of novel molecular entities with tailored biological activities is paramount. Aryl sulfonyl chlorides are a well-established class of reagents that play a pivotal role in this process, primarily through the formation of sulfonamides—a privileged structural motif in a vast number of therapeutic agents. This compound emerges as a particularly valuable intermediate due to its unique combination of functional groups. The sulfonyl chloride provides a reactive handle for coupling with a wide array of nucleophiles, while the cyanobenzamido and ethoxy groups offer opportunities for modulating physicochemical properties such as lipophilicity, hydrogen bonding potential, and metabolic stability. This guide aims to provide a deep dive into the chemical and physical characteristics of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in the laboratory. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| CAS Number | 680618-02-4 | Chem-Impex[1] |

| Molecular Formula | C₁₆H₁₃ClN₂O₄S | Chem-Impex[1] |

| Molecular Weight | 364.81 g/mol | Chem-Impex[1] |

| Appearance | Dark brown solid | Chem-Impex[1] |

| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity: A Senior Application Scientist's Perspective

The synthesis of this compound involves a multi-step sequence that leverages well-established organic transformations. While a specific, detailed protocol for this exact molecule is not widely published, a logical and field-proven synthetic route can be devised based on analogous preparations of substituted aryl sulfonyl chlorides.

Proposed Synthetic Pathway

The synthesis logically commences from a readily available starting material, such as 2-ethoxyaniline. The following diagram illustrates a plausible synthetic route:

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Sulfonation: The initial sulfonation of 2-ethoxyaniline is a standard electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director, leading to the desired substitution at the para position.

-

Amine Protection: The amino group is protected as an acetamide to prevent its interference in the subsequent chlorination step and to control the regioselectivity of further reactions.

-

Amidation: Following deprotection of the amine, coupling with 4-cyanobenzoyl chloride introduces the desired cyanobenzamido moiety. This reaction is a standard nucleophilic acyl substitution.

-

Chlorination: The final step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is a critical transformation, and reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. This step must be performed under anhydrous conditions to prevent hydrolysis of the product. A patent for the preparation of substituted benzene sulfonyl chlorides suggests a diazotization reaction of a substituted aniline followed by chlorosulfonation with thionyl chloride in an aqueous medium containing a catalyst, which could be an alternative approach.[2]

General Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Caption: Key reactions of this compound.

-

Reaction with Amines: This is the most common and arguably the most important reaction of sulfonyl chlorides in drug discovery. The reaction with primary or secondary amines, typically in the presence of a base like pyridine or triethylamine, readily forms stable sulfonamides.[1] This reaction is the cornerstone of synthesizing a wide variety of biologically active molecules.

-

Reaction with Alcohols: In the presence of a base, alcohols react with sulfonyl chlorides to yield sulfonate esters.

-

Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it is crucial to handle and store the compound under anhydrous conditions.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a key synthetic transformation involving an aryl sulfonyl chloride. This protocol is based on established procedures for sulfonamide synthesis and can be adapted for this compound.

General Protocol for the Synthesis of a Sulfonamide Derivative

This protocol describes the reaction of an aryl sulfonyl chloride with a primary amine to form a sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Self-Validating System:

-

TLC Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials and the formation of the product.

-

Spectroscopic Analysis: The structure of the purified sulfonamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

The accurate characterization of this compound and its derivatives is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.[4]

Table of Analytical Techniques:

| Technique | Application | Key Features |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR will show characteristic signals for the aromatic protons, the ethoxy group, and the amide proton. ¹³C NMR will confirm the carbon framework. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong absorption bands characteristic of the S=O stretches (around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and the C=O stretch of the amide (around 1680-1630 cm⁻¹) should be observed. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | HPLC is a powerful tool for determining the purity of the compound and for monitoring reaction progress. |

Applications in Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[5] this compound serves as a valuable intermediate for the synthesis of novel sulfonamide-containing drug candidates.

The cyanobenzamido moiety can participate in hydrogen bonding interactions with biological targets and its presence can influence the overall electronic properties of the molecule. The ethoxy group can enhance metabolic stability and modulate lipophilicity, which is a critical parameter for drug absorption and distribution.

While specific examples of marketed drugs derived directly from this intermediate are not readily found in the public domain, its structural motifs are present in various patented compounds and research molecules. Its utility lies in its ability to act as a scaffold for the generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The reactivity of the sulfonyl chloride allows for the facile introduction of a wide range of amine-containing fragments, enabling a systematic exploration of the chemical space around a particular biological target.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a valuable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its key characteristics, a plausible synthetic strategy, and a general protocol for its application in sulfonamide synthesis. A thorough understanding of the principles outlined herein will enable researchers to effectively incorporate this versatile building block into their synthetic workflows, paving the way for the discovery of new and improved therapeutic agents.

References

-

Dunn, P. J., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(4), 598-601. [Link]

-

PubChem. (n.d.). N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

-

Wang, X., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2788. [Link]

-

El-Faham, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Pharmaceuticals, 13(8), 185. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a compound of interest in pharmaceutical and agrochemical research.[1] While direct experimental spectra for this specific molecule are not publicly available, this guide will leverage spectral data from its constituent fragments—4-cyanobenzamide and 2-ethoxybenzenesulfonyl chloride—to provide a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, rooted in the principles of structure-property relationships, offers valuable insights for researchers engaged in the synthesis and characterization of this and structurally related molecules.

Molecular Structure and Rationale for Spectral Analysis

The structural integrity and purity of a synthesized compound are paramount in drug development and chemical research. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity of a target molecule. For this compound, with a molecular formula of C₁₆H₁₃ClN₂O₄S and a molecular weight of 364.81 g/mol , a multi-faceted analytical approach is essential for unambiguous characterization.[1][2]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecular structure can be assembled.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for sulfonyl chlorides, which can be reactive, an inert solvent is preferable.[3]

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher field strength for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H (Amide) | 10.0 - 11.0 | Singlet (broad) | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects and exchange. |

| H (Aromatic, Cyanobenzoyl) | 7.8 - 8.2 | Multiplet | 4H | Protons on the cyanobenzoyl ring will be in the downfield region due to the electron-withdrawing nature of the cyano and carbonyl groups. |

| H (Aromatic, Sulfonyl Chloride) | 7.5 - 8.0 | Multiplet | 3H | The protons on the benzenesulfonyl chloride ring will also be deshielded by the sulfonyl chloride and amide groups. |

| H (Ethoxy, -CH₂) | 4.0 - 4.3 | Quartet | 2H | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl protons. |

| H (Ethoxy, -CH₃) | 1.3 - 1.5 | Triplet | 3H | The methyl protons of the ethoxy group will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C (Carbonyl) | 165 - 170 | The amide carbonyl carbon is characteristically found in this region. |

| C (Aromatic, C-SO₂Cl) | 140 - 145 | The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded. |

| C (Aromatic, C-O) | 155 - 160 | The carbon atom attached to the ethoxy group will be deshielded due to the electronegativity of oxygen. |

| C (Aromatic) | 110 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts determined by the electronic effects of the substituents. |

| C (Cyano) | 115 - 120 | The nitrile carbon is typically observed in this region.[4] |

| C (Ethoxy, -CH₂) | 65 - 70 | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |

| C (Ethoxy, -CH₃) | 14 - 16 | The methyl carbon of the ethoxy group appears in the typical aliphatic region. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Reference |

| N-H (Amide) | 3300 - 3400 | Stretching | |

| C-H (Aromatic) | 3000 - 3100 | Stretching | |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | |

| C≡N (Nitrile) | 2220 - 2240 | Stretching | [5] |

| C=O (Amide) | 1660 - 1680 | Stretching | |

| C=C (Aromatic) | 1450 - 1600 | Stretching | |

| S=O (Sulfonyl Chloride) | 1370 - 1410 and 1166 - 1204 | Asymmetric and Symmetric Stretching | [3] |

| C-O (Ether) | 1200 - 1275 | Asymmetric Stretching | |

| S-Cl (Sulfonyl Chloride) | 500 - 600 | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition

Ionization Method (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into the ESI source.

Instrumental Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50 - 1000.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show the molecular ion peak ([M]⁺ or [M+H]⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]

Expected Molecular Ion Peaks:

-

[M]⁺: m/z 364 (for ³⁵Cl) and 366 (for ³⁷Cl)

-

[M+H]⁺: m/z 365 (for ³⁵Cl) and 367 (for ³⁷Cl)

-

[M+Na]⁺: m/z 387 (for ³⁵Cl) and 389 (for ³⁷Cl)

Predicted Fragmentation Pathway:

Sources

An In-depth Technical Guide to 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its intricate structure, featuring a reactive sulfonyl chloride group, a stabilizing ethoxy moiety, and a cyanobenzamido side chain, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides, a privileged structural motif in a wide array of clinically significant drugs. This guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for this compound, offering field-proven insights for researchers and drug development professionals.

Commercial Availability and Purity

This compound is commercially available from a number of specialized chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 97%, as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | CAS Number | Purity | Appearance |

| Chem-Impex | 680618-02-4 | ≥ 97% (HPLC) | Dark brown solid |

| United States Biological | 680618-02-4 | ≥ 97% (HPLC) | Not specified |

| Santa Cruz Biotechnology | 680618-02-4 | Not specified | Not specified |

| Various other suppliers | 680618-02-4 | Typically ≥ 95% | Not specified |

It is imperative for researchers to consult the supplier's certificate of analysis for lot-specific purity data and to conduct their own analytical verification, as the presence of impurities can significantly impact the outcome of subsequent synthetic steps.

Understanding the Purity Profile: A Look into the Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. While a specific, publicly available synthesis for this exact molecule is not readily found in the literature, a plausible and widely utilized method for analogous substituted benzenesulfonyl chlorides involves a multi-step sequence.[1] This process typically starts with a substituted aniline, which undergoes diazotization, followed by a copper-catalyzed reaction with a source of sulfur dioxide and a chloride. The resulting sulfonyl chloride can then be further functionalized.

A proposed synthetic pathway is outlined below:

Caption: Proposed final step in the synthesis of the target molecule.

Given this likely synthetic approach, a number of process-related impurities could be present in the final product. The table below outlines these potential impurities, their sources, and their potential impact on downstream applications.

| Potential Impurity | Source | Potential Impact |

| 5-Amino-2-ethoxybenzenesulfonyl chloride | Incomplete acylation of the starting material. | Can lead to the formation of undesired sulfonamide byproducts in subsequent reactions. |

| 4-Cyanobenzoic acid | Hydrolysis of 4-cyanobenzoyl chloride. | May interfere with reactions sensitive to acidic conditions. |

| 5-(4-Carboxamidobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | Hydrolysis of the cyano group. | Introduces a different functional group that can alter the reactivity and biological activity of derivatives. |

| 5-(4-Cyanobenzamido)-2-ethoxybenzenesulfonic acid | Hydrolysis of the sulfonyl chloride group. | Inactive in sulfonamide formation and can complicate purification. |

| Residual solvents (e.g., Dichloromethane, Pyridine) | From the reaction and workup. | Can be toxic and may interfere with subsequent reactions. |

| Inorganic salts | From workup and purification. | Can affect the solubility and reactivity of the compound. |

Analytical Methodologies for Purity Assessment: A Self-Validating System

To ensure the quality and integrity of this compound for research and development, a robust analytical protocol is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for determining the purity of this compound.

Experimental Protocol: HPLC-UV Purity Analysis

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to any impurity peaks.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade or higher)

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to this compound.

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

Caption: Workflow for HPLC-UV purity analysis.

Applications in Drug Discovery and Development

The strategic placement of the reactive sulfonyl chloride, the electron-donating ethoxy group, and the cyano-functionalized benzamido moiety makes this compound a powerful tool for medicinal chemists.

-

Synthesis of Novel Sulfonamides: The primary application of this reagent is in the synthesis of novel sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamide linkages. This allows for the exploration of a vast chemical space by coupling this core structure with diverse amine-containing fragments.

-

Modulation of Physicochemical Properties: The ethoxy group can enhance the metabolic stability and lipophilicity of the resulting molecules, which are critical parameters in drug design. The cyanobenzamido group provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

-

Development of Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide moiety, which often plays a crucial role in binding to the hinge region of the kinase domain. The core structure of this compound provides a scaffold that can be elaborated to target specific kinases involved in various disease pathways, such as cancer and inflammation.

While specific examples of marketed drugs derived directly from this intermediate are not prominently documented, its structural motifs are present in numerous patented compounds and clinical candidates. The versatility of this reagent ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules. A thorough understanding of its purity profile, informed by its likely synthetic pathway, is essential for its effective use in research and development. The implementation of robust analytical methods, such as the HPLC-UV protocol detailed in this guide, ensures the quality and consistency of this critical intermediate. For medicinal chemists and drug development professionals, this versatile compound offers a gateway to the synthesis of novel sulfonamides with the potential for significant therapeutic impact.

References

- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We delve into the theoretical underpinnings that govern its solubility, present a detailed, field-proven experimental protocol for quantitative solubility determination, and offer a systematic approach to solvent selection. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility in Synthesis and Formulation

This compound is a bespoke chemical entity whose utility in synthetic chemistry is intrinsically linked to its solubility characteristics.[1] The presence of a reactive sulfonyl chloride group, coupled with a relatively complex molecular structure featuring an amide linkage, a nitrile group, and an ethoxy substituent, presents a unique solubility challenge.[2] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of reactions involving this compound are highly dependent on its concentration in the chosen solvent. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Efficacy: Crystallization, a common purification technique, hinges on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Bioavailability: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can significantly impact its bioavailability and the choice of delivery vehicle.[1]

This guide will provide the necessary tools to systematically approach the solubility determination of this compound, moving from theoretical prediction to empirical validation.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a foundational, albeit simplistic, starting point for predicting solubility.[3] A more nuanced understanding can be achieved by considering the interplay of various molecular and solvent properties.

Physicochemical Properties of the Solute

The structure of this compound suggests a molecule of moderate to low polarity. Key features influencing its solubility include:

-

Polar Functional Groups: The amide (-CONH-), cyano (-CN), and sulfonyl chloride (-SO₂Cl) groups are polar and capable of dipole-dipole interactions and, in the case of the amide, hydrogen bonding.

-

Nonpolar Moieties: The two benzene rings and the ethoxy group (-OCH₂CH₃) contribute to the nonpolar character of the molecule.

-

Molecular Weight: With a molecular weight of 364.81 g/mol , a significant amount of energy is required to overcome the lattice energy of the solid state.[1][2]

The Role of the Solvent: Hansen Solubility Parameters

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from van der Waals forces.

-

δP (Polar forces): Stemming from dipole-dipole interactions.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Experimental Determination of Solubility

A systematic experimental approach is essential for obtaining reliable quantitative solubility data. The following protocol outlines a robust method for determining the equilibrium solubility of the title compound in a range of organic solvents.

Materials and Equipment

-

This compound (purity ≥ 97%)[1]

-

A selection of analytical grade organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, tetrahydrofuran, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis and Quantification:

-

Develop a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a series of calibration standards of known concentrations and generate a calibration curve.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Calculate the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Reactivity and Stability Considerations

Sulfonyl chlorides are a reactive functional group, and their stability in certain solvents must be considered.[7][8][9]

-

Protic Solvents: Solvents containing hydroxyl groups, such as methanol or ethanol, can react with the sulfonyl chloride group to form sulfonate esters.[8] This solvolysis reaction will consume the parent compound, leading to an overestimation of its solubility if not accounted for. It is therefore recommended to use freshly prepared solutions and to analyze samples promptly.

-

Water: The presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[8] All solvents should be anhydrous, and experiments should be conducted under conditions that minimize exposure to atmospheric moisture.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | 3.1 | (17.0, 7.3, 7.1) | > 50 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | (16.8, 5.7, 8.0) | > 50 | Very Soluble |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | ~ 35 | Soluble |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | ~ 20 | Soluble |

| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | ~ 15 | Sparingly Soluble |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | < 5 | Sparingly Soluble |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | < 2 (reactive) | Poorly Soluble |

| n-Heptane | 0.1 | (15.3, 0.0, 0.0) | < 0.1 | Insoluble |

Note: Hansen parameter data for solvents are readily available in the literature and databases.[10]

The hypothetical data in Table 1 suggest that the compound is most soluble in moderately polar aprotic solvents like DCM and THF. Its solubility decreases in more polar solvents like acetonitrile and is particularly low in nonpolar solvents like heptane. The low solubility and reactivity in methanol highlight the importance of considering solvent-solute interactions beyond simple polarity.

Conclusion

The solubility profile of this compound is a multifaceted property governed by the interplay of its structural features and the physicochemical properties of the solvent. This guide has provided a robust framework for both the theoretical prediction and experimental determination of its solubility. By employing the detailed protocol and considering the inherent reactivity of the sulfonyl chloride moiety, researchers can generate accurate and reliable solubility data. This information is paramount for the rational design of synthetic routes, the development of efficient purification strategies, and the successful formulation of products derived from this important chemical intermediate.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry and Biochemistry. [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general chemistry resource. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning supplement. [Link]

-

Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from Molecules. [Link]

-

National Institutes of Health. (n.d.). Sulfuryl chloride. PubChem. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Sulfonyl Chlorides. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from a scientific publication supporting information. [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from Wikipedia. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonylchloride , 95+% , 680618-02-4 - CookeChem [cookechem.com]

- 3. chem.ws [chem.ws]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

stability and storage conditions for 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide on the Stability and Storage of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Foreword for the Advanced Practitioner

This document serves as a specialized guide for chemists, process development scientists, and quality control analysts engaged in the synthesis and handling of advanced pharmaceutical intermediates. The subject of this guide, this compound, is a molecule of significant synthetic utility, characterized by a highly reactive sulfonyl chloride moiety. Its stability is not a passive property but an active consideration that dictates process efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide moves beyond rudimentary storage instructions to provide a mechanistic understanding of its degradation pathways and a framework for empirical stability assessment, grounded in established analytical principles.

Molecular Profile and Inherent Reactivity

This compound is a bespoke chemical entity whose structure contains several key functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive center of the molecule. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. This group is the synthetic linchpin for forming sulfonamides, a common motif in many pharmaceutical agents.

-

Amide Linkage (-CONH-): This group provides structural rigidity and is generally stable under neutral conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions, which are not typically encountered during storage.

-

Aromatic Rings, Cyano, and Ethoxy Groups: These functionalities contribute to the overall electronic and steric properties of the molecule but are considered stable under standard storage conditions.

The primary challenge in preserving this intermediate lies in preventing the reaction of the sulfonyl chloride group. Its high electrophilicity makes it an excellent target for nucleophiles, with water being the most ubiquitous and problematic reactant in a typical laboratory or manufacturing environment.

Primary Degradation Pathway: Hydrolysis

The principal route of degradation for this compound is hydrolysis. This reaction converts the synthetically useful sulfonyl chloride into the corresponding and generally inert sulfonic acid.

-

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom. A water molecule attacks the electrophilic sulfur, leading to the displacement of the chloride ion. This process generates hydrogen chloride (HCl) gas as a byproduct.

-

Kinetics and Autocatalysis: The rate of hydrolysis is highly dependent on the amount of available water. The reaction can be autocatalytic, as the generated HCl can protonate the sulfonyl chloride, further increasing its electrophilicity and susceptibility to nucleophilic attack.

-

Consequences of Degradation:

-

Loss of Yield: The active intermediate is consumed, leading to a direct loss of material.

-

Impurity Formation: The resulting 5-(4-cyanobenzamido)-2-ethoxybenzene-1-sulfonic acid is a critical impurity that must be monitored and controlled.

-

Downstream Complications: The presence of the sulfonic acid can complicate subsequent reaction workups and purification steps.

-

Visualizing the Hydrolysis Reaction

Caption: The irreversible hydrolysis of the sulfonyl chloride to a sulfonic acid.

Recommended Storage and Handling Protocols

A multi-layered approach is required to ensure the long-term stability of this reactive intermediate. The core principle is the stringent exclusion of atmospheric moisture.

Table 1: Optimal Storage and Handling Conditions

| Parameter | Specification | Rationale and Expert Insight |

| Temperature | 2–8 °C (Refrigerated) | Lowering the temperature significantly reduces the kinetic rate of potential degradation reactions. Freezing should be avoided as it can promote water condensation during thaw cycles, which is counterproductive. |

| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Backfilling the container with a dry, inert gas displaces moist air, removing the primary reactant for hydrolysis. This is the most critical control parameter. |

| Primary Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass prevents potential photodegradation from ambient light. Polytetrafluoroethylene (PTFE) is a highly inert material that provides an excellent vapor barrier and will not react with the compound or the potential off-gassing of HCl. |

| Secondary Containment | Dessicator Cabinet | Storing the primary container within a desiccator provides a secondary barrier against moisture, especially for frequently accessed materials. The desiccant should be regularly checked and regenerated. |

| Handling | Equilibrate to Ambient Temperature Before Opening | This is a critical, often overlooked step. Opening a cold container immediately exposes the cold solid to ambient air, causing atmospheric moisture to condense directly onto the material. Always allow the container to warm fully to room temperature first. |

Framework for a Comprehensive Stability Study

To formally establish a retest date and understand the degradation profile under various conditions, a structured stability study is essential. This typically follows principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).

Experimental Workflow

The workflow for a stability study is a systematic process of exposing the material to controlled conditions and testing it at specific intervals.

Caption: A systematic workflow for conducting a formal stability study.

Key Analytical Methodologies

A. Purity and Impurity Profiling via HPLC

-

Principle: A reverse-phase HPLC method is used to separate the non-polar parent compound from its more polar sulfonic acid degradant.

-

Detailed Protocol:

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would run from approximately 30% to 90% Acetonitrile over 15-20 minutes to ensure elution of the parent compound and separation from impurities.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~254 nm).

-

Sample Preparation (Critical): Due to its reactivity, the sample must be prepared with extreme care. Immediately before injection, accurately weigh the sample and dissolve it in anhydrous, aprotic solvent (e.g., acetonitrile). Any delay will lead to artificially high degradation results.

-

Data Analysis: Purity is reported as area percent. The sulfonic acid peak, which will have a significantly shorter retention time, should be identified and trended over the course of the study.

-

B. Water Content Determination by Karl Fischer Titration

-

Principle: This method electrochemically quantifies the absolute water content in the solid material.

-

Protocol:

-

Instrument: A coulometric Karl Fischer titrator is preferred for its high sensitivity to low levels of water.

-

Procedure: The instrument's titration cell is filled with a specialized reagent. A precise weight of the solid sample is added directly into the cell. The instrument automatically titrates the water present and calculates the content.

-

Significance: An increasing water content over time in a stability study can indicate a failure of the container's closure integrity, providing an early warning of potential degradation.

-

Conclusion

The stability of this compound is fundamentally manageable through the diligent and systematic exclusion of water. Its handling and storage should not be treated casually but with protocols that respect its inherent reactivity. For organizations involved in cGMP manufacturing, these protocols are not merely suggestions but are integral to process control, batch-to-batch consistency, and the ultimate quality of the medicine being produced. A combination of controlled, refrigerated, and inert storage conditions, coupled with a robust analytical stability program, provides the necessary framework for ensuring this valuable intermediate remains fit for purpose throughout its lifecycle.

References

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link] (This guideline is the global standard for designing and evaluating stability studies for pharmaceutical ingredients.)

-

Title: Chemistry of the Sulfonyl Group. Source: In The Chemistry of Functional Groups by John Wiley & Sons, Ltd. URL: [Link] (Provides an authoritative and in-depth review of the fundamental reactivity of sulfonyl chlorides and related functional groups.)

-

Title: Handbook of Reagents for Organic Synthesis: Reagents for Sulfonation. Source: Wiley. URL: [Link] (A comprehensive resource detailing the reactivity, handling, and applications of various sulfonylating agents, including sulfonyl chlorides.)

Unlocking the Therapeutic Potential of 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Guide for Medicinal Chemists

Abstract

The confluence of the sulfonamide and benzamide moieties within a single molecular framework has consistently yielded compounds of significant interest to the medicinal chemistry community. This technical guide delves into the untapped potential of a novel scaffold, 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. While this specific molecule remains largely unexplored in peer-reviewed literature, a comprehensive analysis of its structural components and related compounds strongly suggests promising applications as an anticancer agent, a carbonic anhydrase inhibitor, and a broad-spectrum antibacterial agent. This document provides a scientifically grounded exploration of these potential applications, complete with proposed mechanisms of action, detailed synthetic protocols, and robust methodologies for biological evaluation.

Introduction: The Strategic Design of a Privileged Scaffold

The molecular architecture of this compound is a deliberate amalgamation of pharmacophores with well-documented biological activities. The core structure integrates three key features: a sulfonyl chloride group, a benzamide linkage, and a terminal cyanophenyl ring. The sulfonamide group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of pharmacological effects including antibacterial, anticancer, and diuretic properties.[1][2] The benzamide scaffold is also a recurring motif in drug discovery, contributing to a diverse range of biological activities. The strategic placement of the cyano group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[1]

This guide will explore the synergistic potential of these structural elements, positing three primary avenues for therapeutic development:

-

Anticancer Activity: Drawing parallels with structurally similar compounds that exhibit potent tubulin polymerization inhibition.

-

Carbonic Anhydrase Inhibition: Leveraging the classical benzenesulfonamide scaffold known to target these ubiquitous enzymes.

-

Antibacterial Activity: Capitalizing on the well-established antimicrobial properties of the sulfonamide class.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through a two-step process, commencing with the formation of the parent aminosulfonyl chloride followed by acylation.

Step 1: Synthesis of 5-Amino-2-ethoxybenzene-1-sulfonyl chloride

A plausible route to the key intermediate, 5-amino-2-ethoxybenzene-1-sulfonyl chloride, involves the chlorosulfonation of 4-ethoxyaniline.

Protocol:

-

To a cooled (0-5 °C) solution of chlorosulfonic acid, slowly add 4-ethoxyaniline portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 5-amino-2-ethoxybenzene-1-sulfonyl chloride, is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: N-Acylation to Yield this compound

The final step involves the acylation of the amino group of the intermediate with 4-cyanobenzoyl chloride.

Protocol:

-

Dissolve 5-amino-2-ethoxybenzene-1-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 4-cyanobenzoyl chloride in the same solvent to the reaction mixture at 0-5 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to afford pure this compound.[3][4]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Potential Application 1: Anticancer Agent via Tubulin Polymerization Inhibition

Scientific Rationale

The structural similarity of our target molecule to known potent anticancer agents provides a strong rationale for its investigation in this therapeutic area. Specifically, the compound 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide has demonstrated significant antiproliferative activity, with IC50 values in the nanomolar range against a variety of human cancer cell lines. Its mechanism of action has been identified as the inhibition of tubulin polymerization through binding to the colchicine site. The presence of the 4-cyanophenyl moiety is a shared and crucial feature that suggests a similar mechanistic pathway for our target compound.

Proposed Mechanism of Action:

It is hypothesized that this compound will act as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it will disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Diagram of Tubulin Inhibition Pathway:

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.[5][6]

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound and controls in G-PEM buffer.

-

Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.

-

In a pre-warmed 96-well plate, add the test compound dilutions, controls, and tubulin solution.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the maximum polymerization rate against the logarithm of the compound concentration.

Data Presentation:

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

| Test Compound | To be determined |

| Colchicine (Control) | Expected in low µM range |

Potential Application 2: Carbonic Anhydrase Inhibition

Scientific Rationale

The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is essential for activity as it coordinates to the zinc ion in the active site of the enzyme.[9] The substituents on the benzene ring can significantly influence the binding affinity and selectivity for different CA isoforms.[7][8]

Proposed Mechanism of Action:

The sulfonamide moiety of this compound is expected to bind to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the carbon dioxide hydration reaction. This binding will block the catalytic activity of the enzyme.

Diagram of Carbonic Anhydrase Inhibition:

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is to measure the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA).

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compound dissolved in DMSO

-

Positive control (e.g., acetazolamide)

-

Vehicle control (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Prepare serial dilutions of the test compound and controls in Tris-HCl buffer.

-

In a 96-well plate, add the buffer, enzyme solution, and the test compound dilutions or controls.

-

Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-